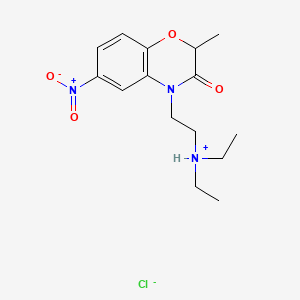
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-diethylaminoethyl)-2-methyl-6-nitro-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-diethylaminoethyl)-2-methyl-6-nitro-, hydrochloride” is a synthetic organic compound that belongs to the benzoxazinone class
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-diethylaminoethyl)-2-methyl-6-nitro-, hydrochloride” typically involves multi-step organic reactions. Common starting materials include substituted anilines and nitrobenzenes. The key steps may involve:
- Nitration reactions to introduce nitro groups.
- Cyclization reactions to form the benzoxazinone ring.
- Alkylation reactions to introduce the diethylaminoethyl group.
- Hydrochloride salt formation to enhance solubility and stability.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to accelerate reactions.
- Control of temperature and pressure to optimize reaction rates.
- Purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
“4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-diethylaminoethyl)-2-methyl-6-nitro-, hydrochloride” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for its biological activity.
Industry: Use in the development of new materials with specific properties.
作用机制
The mechanism of action of “4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-diethylaminoethyl)-2-methyl-6-nitro-, hydrochloride” involves its interaction with molecular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The diethylaminoethyl group may enhance its binding affinity to specific targets.
相似化合物的比较
Similar Compounds
4H-1,4-Benzoxazin-3-one derivatives: Compounds with similar core structures but different substituents.
Nitrobenzene derivatives: Compounds with nitro groups attached to benzene rings.
Aminoethyl derivatives: Compounds with aminoethyl groups attached to various core structures.
Uniqueness
“4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-diethylaminoethyl)-2-methyl-6-nitro-, hydrochloride” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
CAS 编号 |
57462-67-6 |
|---|---|
分子式 |
C15H22ClN3O4 |
分子量 |
343.80 g/mol |
IUPAC 名称 |
diethyl-[2-(2-methyl-6-nitro-3-oxo-1,4-benzoxazin-4-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C15H21N3O4.ClH/c1-4-16(5-2)8-9-17-13-10-12(18(20)21)6-7-14(13)22-11(3)15(17)19;/h6-7,10-11H,4-5,8-9H2,1-3H3;1H |
InChI 键 |
XYLUMUDIJHWKSB-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCN1C2=C(C=CC(=C2)[N+](=O)[O-])OC(C1=O)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine](/img/structure/B13752242.png)

![2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13752257.png)
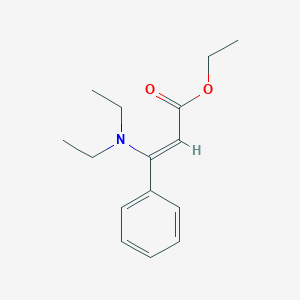
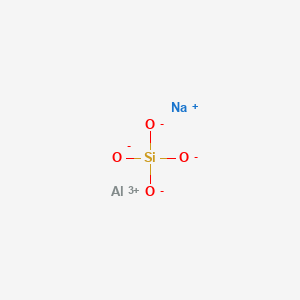
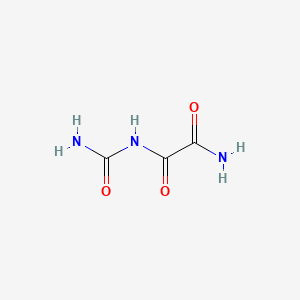


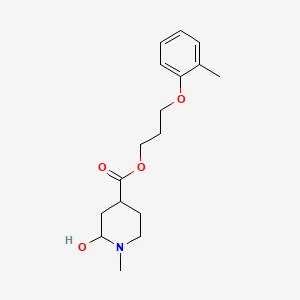
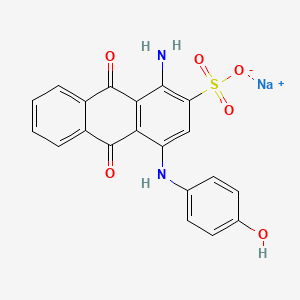


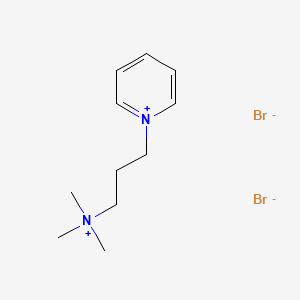
![Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate](/img/structure/B13752308.png)
